3-butoxy-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
3-Butoxy-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative characterized by a 3-butoxy-substituted benzoyl core and two distinct N-substituents: a 3,4-dimethoxybenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) moiety. While direct bioactivity data for this compound are unavailable in the provided evidence, structural analogs highlight key features:
Properties
Molecular Formula |
C24H31NO6S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
3-butoxy-N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C24H31NO6S/c1-4-5-12-31-21-8-6-7-19(15-21)24(26)25(20-11-13-32(27,28)17-20)16-18-9-10-22(29-2)23(14-18)30-3/h6-10,14-15,20H,4-5,11-13,16-17H2,1-3H3 |
InChI Key |
BXFXDDRGSNKQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the butoxy group, the 3,4-dimethoxybenzyl group, and the 1,1-dioxidotetrahydrothiophen-3-yl group. Common reagents used in these reactions include butyl bromide, 3,4-dimethoxybenzyl chloride, and tetrahydrothiophene dioxide. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the tetrahydrothiophene ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzamide core or the attached groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like halides or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
The table below compares the target compound with structurally related benzamides from the evidence:
Key Structural and Functional Differences
- Alkoxy Chain Length : The target’s 3-butoxy group confers greater lipophilicity than methoxy or ethoxy chains in analogs like Rip-B or ’s trimethoxy derivative. This may influence pharmacokinetics (e.g., absorption, half-life).
- Sulfolane vs. Thiourea/Other Groups : The sulfone group in the target and compound contrasts with thiourea linkers in antioxidant benzamides . Sulfones are less reactive than thioureas but improve metabolic stability.
- Aromatic Substitution Patterns : The 3,4-dimethoxybenzyl group in the target differs from Rip-B’s 3,4-dimethoxyphenethyl and ’s 3,4,5-trimethoxybenzyl. Trimethoxy derivatives may exhibit stronger π-π stacking interactions in receptor binding.
Potential Bioactivity Insights from Analogs
- Antioxidant Potential: While the target lacks thiourea groups critical in ’s active compounds, its dimethoxy and sulfone groups may still scavenge radicals.
- Metal Coordination : The sulfone and dimethoxy groups could act as weak ligands, though less effectively than ’s N,O-bidentate directing group.
Biological Activity
The compound 3-butoxy-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a butoxy group and a tetrahydrothiophene moiety. The presence of methoxy groups suggests potential interactions with biological targets due to their electron-donating properties.
Anticancer Properties
The role of N-(1,1-dioxidotetrahydrothiophen-3-yl) derivatives in cancer therapy has been explored in various studies. These compounds have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell proliferation and survival .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cellular processes. For example, inhibitors of lysine demethylases (LSDs) and protein kinase C (PKC) have shown promise in reducing cancer recurrence by altering gene expression related to cell growth . While direct evidence for this compound's effect on LSD or PKC is not available, its structural analogs have demonstrated similar mechanisms.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various benzamide derivatives revealed that modifications at the benzyl position significantly influenced antibacterial activity. The synthesized compounds were tested against several bacterial strains, showing varying degrees of effectiveness. Such findings highlight the importance of structural variations in optimizing biological activity .
Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of related compounds indicated that specific substitutions on the benzamide backbone enhanced their potency against resistant bacterial strains. This emphasizes the potential for further development of 3-butoxy-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide as a lead compound for drug development .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
